(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18195470
InChI: InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1
SMILES:
Molecular Formula: C6H12Cl2N2OS
Molecular Weight: 231.14 g/mol

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

CAS No.:

Cat. No.: VC18195470

Molecular Formula: C6H12Cl2N2OS

Molecular Weight: 231.14 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride -

Specification

Molecular Formula C6H12Cl2N2OS
Molecular Weight 231.14 g/mol
IUPAC Name (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride
Standard InChI InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1
Standard InChI Key IVZMLYAUGGKXSG-ZJIMSODOSA-N
Isomeric SMILES C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl
Canonical SMILES C1=CSC(=N1)C(CCO)N.Cl.Cl

Introduction

PropertyValueSource
IUPAC Name(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol; dihydrochloride
Molecular FormulaC₆H₁₂Cl₂N₂OS
Molecular Weight231.14 g/mol
SMILESC1=CSC(=N1)C@@HN.Cl.Cl
InChIKeyMLEQXZUBJLXZKM-RXMQYKEDSA-N

Chemical Structure and Stereochemical Significance

The compound’s structure comprises a propan-1-ol backbone with an amino group at the 3-position and a 1,3-thiazol-2-yl substituent. The (3R) configuration is critical for its biological interactions, as enantiomers often exhibit divergent pharmacodynamic profiles . The thiazole ring’s 2-position substitution influences electronic properties and hydrogen-bonding capacity compared to 5-yl analogs .

Stereochemical Comparison with Isomers

Feature(3R)-Thiazol-2-yl Dihydrochloride(3S)-Thiazol-5-yl Analog
Thiazole Substitution2-position5-position
ConfigurationRS
Molecular FormulaC₆H₁₂Cl₂N₂OSC₆H₁₀N₂OS
SolubilityHigh (ionic salt)Moderate (free base)

Physicochemical Properties

Key Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., water)Estimated from salt form
logP (Partition Coefficient)~0.5 (free base)Calculated
StabilityStable under inert conditions

The dihydrochloride salt’s ionic nature increases polarity, enhancing solubility for in vitro assays compared to the free base .

Hazard ClassCategorySignal Word
Acute Oral Toxicity4 (Harmful)Warning
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory IrritationSTOT SE 3Warning

Precautionary Measures: Use personal protective equipment (P261/P264), avoid inhalation (P271), and rinse eyes thoroughly upon exposure (P305+P351+P338) .

Comparative Analysis with Related Compounds

(3R)-Dihydrochloride vs. Free Base

ParameterDihydrochlorideFree Base
Molecular Weight231.14 g/mol158.22 g/mol
Solubility in WaterHighModerate
BioavailabilityImproved (salt form)Lower
StabilityHygroscopicLess hygroscopic

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